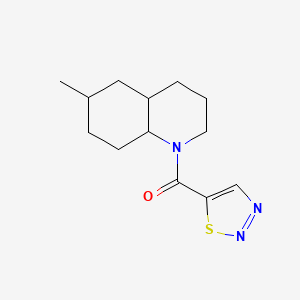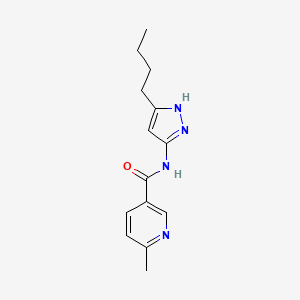
N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. In neurodegenerative diseases, it has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the migration and invasion of cancer cells. In neurodegenerative disease research, it has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide in lab experiments include its potential applications in cancer research and neurodegenerative disease research. It has shown promising results in inhibiting cancer cell proliferation, migration, and invasion, as well as reducing oxidative stress and inflammation in neurodegenerative diseases. However, the limitations of using N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide in lab experiments include its potential toxicity and lack of specificity for certain cancer cell types.
Orientations Futures
There are several future directions for the research of N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential applications in other areas of scientific research, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine its toxicity and specificity for different cancer cell types.
Méthodes De Synthèse
The synthesis of N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide involves the reaction of 6-methylpyridine-3-carboxylic acid with 5-butyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere and in a suitable solvent such as dimethylformamide or dichloromethane. The product is obtained by filtration and purification using column chromatography.
Applications De Recherche Scientifique
N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. In cancer research, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(5-butyl-1H-pyrazol-3-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-4-5-12-8-13(18-17-12)16-14(19)11-7-6-10(2)15-9-11/h6-9H,3-5H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRDRDVXONBBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

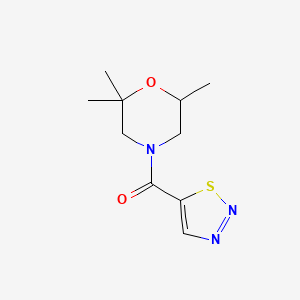
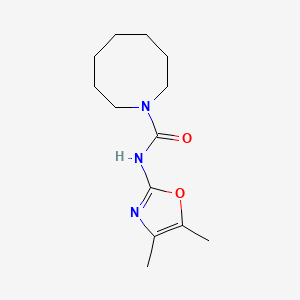
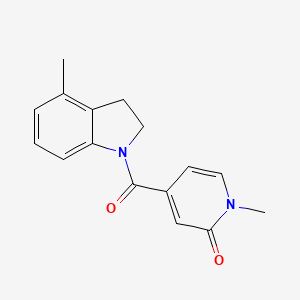
![5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)
![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)
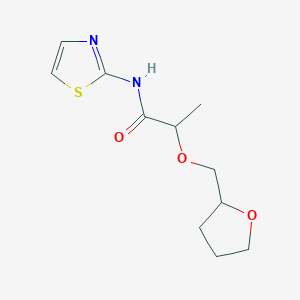
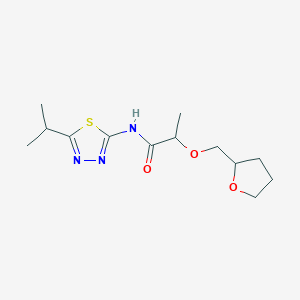
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)

![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)
